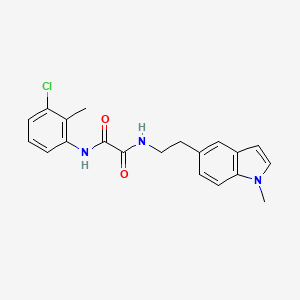

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-13-16(21)4-3-5-17(13)23-20(26)19(25)22-10-8-14-6-7-18-15(12-14)9-11-24(18)2/h3-7,9,11-12H,8,10H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDONCKNINUDQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Oxalamide Group: The oxalamide group is introduced by reacting the indole derivative with oxalyl chloride, followed by the addition of the amine (3-chloro-2-methylaniline) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with mechanisms involving disruption of cell membranes and inhibition of metabolic processes.

Case Study: Antimicrobial Properties

- Study Design : Evaluated against Gram-positive and Gram-negative bacteria.

- Results : Minimum inhibitory concentration (MIC) ranged from 50 µg/mL to 200 µg/mL depending on the bacterial strain.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest it can induce apoptosis in cancer cells through intrinsic apoptotic pathways.

Case Study: Anticancer Effects

- Study Design : Tested on human breast cancer cell lines (MCF-7).

- Results : Treatment resulted in a significant reduction in cell viability with an IC value of approximately 30 µM after 48 hours of exposure.

Antimicrobial Studies

The compound's antimicrobial efficacy was highlighted in a study where it was tested against a range of pathogens. The results indicated a promising profile for further development into therapeutic agents targeting bacterial infections.

Anticancer Investigations

In anticancer research, the compound demonstrated significant cytotoxicity against various cancer cell lines. Its mechanism of action appears to involve the activation of apoptotic pathways, making it a candidate for further exploration in cancer therapy.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The oxalamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Indole Moiety: The 1-methylindole group at N2 is unique among the listed analogs. Indole derivatives are known for serotonin receptor affinity, suggesting possible neuropharmacological applications .

- Chloro vs. Methoxy Groups : Chloro substituents (as in the target compound and BNM-III-170) often improve metabolic stability compared to methoxy groups (e.g., S336), which may undergo demethylation .

Pharmacological and Toxicological Profiles

- S5456: A dimethoxybenzyl-pyridyl oxalamide analog inhibits CYP3A4 by 51% at 10 µM, highlighting the impact of minor structural changes (e.g., 2,3-dimethoxy vs. 2,4-dimethoxy) on enzyme interactions .

- BNM-III-170: Demonstrates antiviral efficacy via CD4 mimicry, leveraging its guanidinomethylindenyl group for host-pathogen interaction .

The target compound’s indole ethyl group may confer distinct metabolic pathways. Indoles are typically metabolized via oxidation or conjugation, which could reduce toxicity risks compared to halogenated analogs like BNM-III-170 .

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, a compound with the CAS number 2034419-04-8, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN3O2, with a molecular weight of 369.8 g/mol. The compound features a complex structure that integrates an indole moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClN3O2 |

| Molecular Weight | 369.8 g/mol |

| CAS Number | 2034419-04-8 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related oxalamides has shown effectiveness against gram-positive bacteria and mycobacterial strains, demonstrating potential as therapeutic agents for infections caused by resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Cytotoxicity and Cancer Cell Lines

The cytotoxic profile of this compound has been evaluated in various cancer cell lines. In vitro studies have reported that derivatives with similar structures can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective anticancer drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. The presence of halogen atoms, such as chlorine in the phenyl group, has been correlated with enhanced antibacterial properties. Studies suggest that the introduction of electron-withdrawing groups can increase the lipophilicity and bioavailability of the compound, further improving its efficacy .

Case Studies

- Antimicrobial Efficacy : A study involving a series of oxalamides demonstrated that compounds with similar structural features to this compound exhibited potent activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The most effective derivatives showed submicromolar activity, indicating their potential as new antibacterial agents .

- Cytotoxicity Assessment : In another investigation, derivatives were tested for cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to increased potency against human cancer cells while maintaining low toxicity to normal mammalian cells, highlighting the therapeutic potential of these compounds in oncology .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reactants | Solvent | Temperature | Catalyst |

|---|---|---|---|---|

| 1 | 3-Chloro-2-methylaniline + oxalyl chloride | DCM | 0–5°C | None |

| 2 | Intermediate + 2-(1-methylindol-5-yl)ethylamine | DMF | 20–25°C | Triethylamine |

Basic: How is structural characterization performed for this compound?

Answer:

Structural validation relies on spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., chloro-substituted phenyl and indole moieties) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretches at ~1650–1700 cm) .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .

Advanced: How can reaction yields and purity be optimized during synthesis?

Answer:

Optimization strategies include:

- Inert Atmosphere : Use of nitrogen/argon prevents oxidation of sensitive intermediates .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies byproducts .

- Purification Techniques : Column chromatography with silica gel or reverse-phase HPLC isolates high-purity fractions .

Advanced: How should researchers resolve contradictions in biological activity data (e.g., in vitro vs. in vivo)?

Answer:

Contradictions may arise from bioavailability or metabolic differences. Methodological approaches include:

- Orthogonal Assays : Validate in vitro hits using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

- Pharmacokinetic Studies : Assess compound stability, plasma protein binding, and tissue distribution in animal models .

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites influencing in vivo results .

Basic: What biological targets are associated with oxalamide derivatives, and how are binding assays designed?

Answer:

Oxalamides often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). Assay design considerations:

- Target Selection : Prioritize targets linked to disease pathways (e.g., cancer, inflammation) .

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ligands) to quantify inhibition .

- Dose-Response Curves : Generate IC/EC values using serial dilutions .

Advanced: How can computational methods predict interaction mechanisms with biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina models compound-receptor binding poses .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

- QSAR Models : Relate structural features (e.g., logP, polar surface area) to activity trends .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Hydrolysis of Amides : Minimized by avoiding aqueous conditions during coupling .

- Oxidation of Indole Moieties : Add antioxidants (e.g., BHT) or use inert atmospheres .

- Byproduct Formation : Optimize stoichiometry and reaction time to reduce dimerization .

Advanced: What statistical methods analyze high-throughput screening (HTS) data for this compound?

Answer:

- Z-score Normalization : Identifies hits significantly above/batch noise .

- False Discovery Rate (FDR) Control : Benjamini-Hochberg correction reduces type I errors .

- PCA/Clustering : Groups compounds by activity profiles to identify SAR trends .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage Conditions : -20°C in amber vials under inert gas to prevent photodegradation and oxidation .

- Solubility : Pre-dissolve in DMSO for biological assays (stock concentrations ≤10 mM) .

Advanced: How are structure-activity relationships (SAR) explored for optimizing potency?

Answer:

- Scaffold Modifications : Introduce substituents (e.g., halogens, methyl groups) to the phenyl or indole rings .

- Bioisosteric Replacement : Replace labile groups (e.g., ester → amide) to enhance metabolic stability .

- Free-Wilson Analysis : Quantifies contributions of specific substituents to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.